2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
Description
2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, an acetamide group, and a fluorophenyl substituent
Properties
IUPAC Name |
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S2/c1-3-21-16(23)15-13(8-10(2)25-15)20-17(21)24-9-14(22)19-12-7-5-4-6-11(12)18/h4-7,10H,3,8-9H2,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSQMOYLONQAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or thioethers .
Scientific Research Applications
2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor or receptor modulator. In medicine, it shows promise as a therapeutic agent for various diseases due to its unique structural features. Additionally, in the industry, it can be utilized in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For instance, as an enzyme inhibitor, it may block the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
When compared to similar compounds, 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide stands out due to its unique structural features and versatile applications Similar compounds include other thienopyrimidines and acetamide derivatives, which may share some chemical properties but differ in their specific functional groups and biological activities
Biological Activity
The compound 2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a thienopyrimidine derivative known for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidine core, characterized by a fused heterocyclic structure containing sulfur and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 403.4753 g/mol. The unique arrangement of functional groups suggests significant implications for its chemical reactivity and biological efficacy.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thienopyrimidine derivatives. Notably, compounds with similar structures have demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Thienopyrimidine compounds are believed to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
- Efficacy : In vitro assays have shown that certain derivatives exhibit minimum inhibitory concentrations (MICs) as low as 256 μg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
Antitumor Activity
Research indicates that thieno[2,3-d]pyrimidine analogs can act as inhibitors of purine biosynthesis pathways critical for cancer cell proliferation.
- Inhibition of Enzymes : The compound has been evaluated as an inhibitor of GARFTase and AICARFTase, with reported inhibition constants (Ki) of 2.97 μM and 9.48 μM respectively .
- Selectivity : The structural features contribute to its selectivity for folate receptor-targeted antitumor activity.
Study 1: Thieno[2,3-d]pyrimidine Derivatives
A study investigated the biological activity of several thieno[2,3-d]pyrimidine derivatives, revealing that they effectively inhibited the growth of various cancer cell lines while exhibiting minimal toxicity to normal cells .
| Compound | Ki (μM) | Target Enzyme |
|---|---|---|
| Compound 1 | 2.97 | GARFTase |
| Compound 2 | 9.48 | AICARFTase |
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of thienopyrimidine derivatives demonstrated significant activity against biofilms formed by Pseudomonas aeruginosa and Candida albicans, emphasizing the potential use in treating infections resistant to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this thienopyrimidine-based acetamide derivative?
- Methodological Answer: Multi-step synthesis requires precise control of reaction parameters such as solvent polarity (e.g., N-methyl-2-pyrrolidone [NMP] for nucleophilic substitutions), temperature (e.g., 120°C for amide coupling), and stoichiometry to minimize side reactions . Key intermediates should be monitored via TLC and characterized using -NMR (e.g., δ 10.10 ppm for acetamide NH) and mass spectrometry (e.g., m/z 344.21 [M+H]+ for structural analogs) . Purification via column chromatography (silica gel, CHCl/MeOH gradients) is essential to achieve >95% purity .
Q. How can researchers confirm the structural integrity of the compound and its intermediates?
- Methodological Answer: Use -NMR to identify functional groups (e.g., sulfanyl protons at δ 4.12 ppm, fluorophenyl aromatic protons) and -NMR to verify carbonyl (C=O) and thienopyrimidine core signals . High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., [M+H]+ with <2 ppm error). X-ray crystallography (for crystalline analogs) resolves steric effects and hydrogen-bonding patterns, as demonstrated in structurally related pyrimidine derivatives .
Advanced Research Questions
Q. What strategies address contradictions in yield and purity data during scale-up synthesis?
- Methodological Answer: Batch-to-batch variability often arises from incomplete purification or side reactions (e.g., oxidation of sulfanyl groups). Implement Design of Experiments (DoE) to optimize parameters like reaction time (16–24 hours for amide coupling) and catalyst loading . Compare HPLC purity profiles (C18 columns, UV detection at 254 nm) across batches and use recrystallization (e.g., ethanol/water mixtures) to improve crystallinity and purity .
Q. How can computational methods predict the compound’s reactivity and biological interactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties of the sulfanyl-acetamide moiety, predicting nucleophilic attack sites . Molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) evaluates binding affinities, guided by structural analogs with fluorophenyl groups showing enhanced hydrophobic interactions . MD simulations (>100 ns) assess conformational stability in solvated systems .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Methodological Answer: Prioritize kinase inhibition assays (e.g., EGFR or VEGFR2) due to the thienopyrimidine core’s known role in ATP-binding pocket interactions . Use fluorometric assays (e.g., Calcein-AM for cytotoxicity) in cancer cell lines (IC determination). For antimicrobial activity, perform broth microdilution (MIC values) against Gram-positive pathogens, noting structural similarities to chloro-phenyl derivatives with reported efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
